molecular formula C19H21N5O3 B2590718 8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 959245-70-6

8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2590718
M. Wt: 367.409
InChI Key: QDTFATQQAGBNKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(3-isopropoxyphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a small molecule inhibitor that has garnered significant interest in the scientific community1. It has a molecular formula of C19H21N5O3 and a molecular weight of 367.4091.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of this compound from the available resources.



Molecular Structure Analysis

The compound belongs to the class of imidazopurine-2,4-diones. The imidazopurine core is a fused ring system consisting of an imidazole ring and a purine ring. The compound has a 3-isopropoxyphenyl group at the 8-position and three methyl groups at the 1, 3, and 7 positions1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving this compound from the available resources.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the available resources. However, it’s known that it has a molecular weight of 367.4091.


Future Directions

The compound and its derivatives have shown promise in the field of antidepressant therapy2. Further research is needed to fully understand its mechanism of action, safety profile, and potential therapeutic applications.


Please note that this analysis is based on the limited information available and may not be comprehensive. For a more detailed analysis, please refer to the original sources or consult a chemistry professional.


properties

IUPAC Name

2,4,7-trimethyl-6-(3-propan-2-yloxyphenyl)purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-11(2)27-14-8-6-7-13(9-14)24-12(3)10-23-15-16(20-18(23)24)21(4)19(26)22(5)17(15)25/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTFATQQAGBNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=CC(=CC=C4)OC(C)C)N(C(=O)N(C3=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 42108699

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